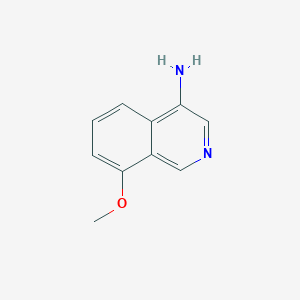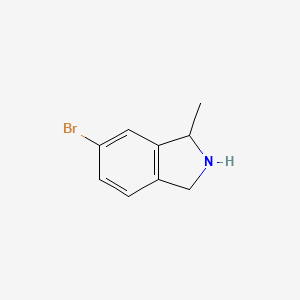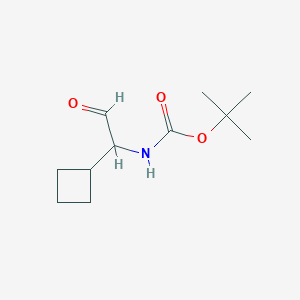
4-Bromo-8-methoxyisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-8-methoxyisoquinoline is an organic compound with the chemical formula C11H8BrNO. It belongs to the class of isoquinolines and has a molecular weight of 261.1 g/mol. This compound is characterized by a yellowish powder appearance and a melting point range of 124-126 °C. Isoquinolines are known for their presence in various natural products and synthetic pharmaceuticals, making them significant in both organic chemistry and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 4-Bromo-8-methoxyisoquinoline can be achieved through several methods. One notable method involves the reaction of 8-methoxy-1-naphthoic acid with phosphorus oxychloride, followed by treatment with 4-bromoaniline. Another approach includes the electrocyclic reaction of 2-alkynyl benzyl azides catalyzed by palladium to selectively afford 4-bromoisoquinoline . This reaction is conducted in the presence of PdBr2/CuBr2/LiBr in MeCN . These methods highlight the versatility and efficiency of transition metal-catalyzed reactions in synthesizing substituted isoquinolines.
Analyse Chemischer Reaktionen
4-Bromo-8-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other groups through reactions such as Suzuki-Miyaura coupling, which involves the use of boron reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Cyclization Reactions: The compound can undergo cyclization reactions, particularly in the presence of palladium catalysts, to form complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
4-Bromo-8-methoxyisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of materials with specific electronic and optical properties, making it valuable in the field of materials science.
Wirkmechanismus
The mechanism of action of 4-Bromo-8-methoxyisoquinoline involves its interaction with molecular targets and pathways within biological systems. . The specific pathways and targets for this compound are still under investigation, but its structural similarity to other bioactive isoquinolines suggests potential interactions with key biological pathways.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-8-methoxyisoquinoline can be compared with other similar compounds, such as:
4-Bromo-7-methoxyquinoline: This compound differs by the position of the methoxy group, which can influence its chemical reactivity and biological activity.
5-Bromo-6-methoxyisoquinoline: Another similar compound with variations in the position of substituents, affecting its properties and applications.
3-Bromo-4-hydroxyquinoline: This compound has a hydroxyl group instead of a methoxy group, leading to different chemical and biological behaviors.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting effects on its chemical and biological properties.
Eigenschaften
IUPAC Name |
4-bromo-8-methoxyisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-4-2-3-7-8(10)5-12-6-9(7)11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGRTBWUIZFDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C=NC=C21)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B7964505.png)


![2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one](/img/structure/B7964528.png)



![4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B7964566.png)
![6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester](/img/structure/B7964567.png)


